molecular formula C14H18Cl3N3O3 B11987417 N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide

Katalognummer: B11987417
Molekulargewicht: 382.7 g/mol
InChI-Schlüssel: DCGQECDXZBESQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide typically involves multiple steps. One common synthetic route includes the reaction of 3-nitroaniline with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with hexanoyl chloride in the presence of a base to yield the final compound . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for yield and purity.

Analyse Chemischer Reaktionen

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can also participate in various biochemical pathways, leading to diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide can be compared with similar compounds such as:

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C14H18Cl3N3O3

Molekulargewicht

382.7 g/mol

IUPAC-Name

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide

InChI

InChI=1S/C14H18Cl3N3O3/c1-2-3-4-8-12(21)19-13(14(15,16)17)18-10-6-5-7-11(9-10)20(22)23/h5-7,9,13,18H,2-4,8H2,1H3,(H,19,21)

InChI-Schlüssel

DCGQECDXZBESQM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.